Fmoc-D-bishomopropargylglycine

描述

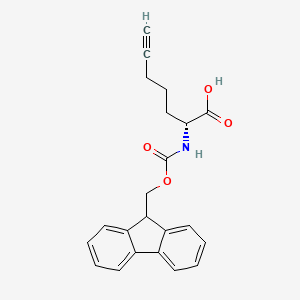

Fmoc-D-bishomopropargylglycine: is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. This compound is particularly useful for introducing an alkyne side chain into peptides, which can be further utilized in various chemical reactions, such as Glaser coupling.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-bishomopropargylglycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected glycine is then subjected to further reactions to introduce the alkyne side chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反应分析

Deprotection and Side Reactions

The Fmoc group is removed under basic conditions, but side reactions depend on the deprotection strategy:

-

Standard deprotection : Piperidine (20% v/v in DMF) is commonly used, but prolonged exposure risks epimerization at chiral centers .

-

Optimized deprotection : Substituting piperidine with 2% DBU (1,8-diazabicycloundec-7-ene) in DMF reduces epimerization by 50–80% in sensitive peptides .

Key side reactions :

-

Aspartimide formation : While not directly observed with this compound, aspartic acid residues in peptides are prone to cyclic imide formation under basic conditions, leading to epimerization and hydrolysis .

-

Racemization : The D-configuration of Fmoc-D-bishomopropargylglycine is preserved using milder coupling temperatures (50°C) and shorter deprotection times .

Resin Cleavage and Global Deprotection

After synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail:

-

Cleavage conditions : TFA:DODT:water:TIPS (94:2.5:2.5:1 v/v) for 90 minutes .

-

Side-chain deprotection : The trityl (Trt) group on histidine or other protected residues is concurrently removed under these acidic conditions.

Physicochemical Data and Handling

-

Solubility : Exhibits good solubility in DMF, DCM, and other SPPS-compatible solvents .

-

Storage : Stable at –20°C under inert conditions, with minimal degradation reported during standard synthesis cycles .

Comparative Analysis of Coupling Reagents

| Parameter | PyBOP/DIPEA | Carbodiimide/HOBt |

|---|---|---|

| Coupling efficiency | >99% | 90–95% |

| Racemization risk | Low (with temp control) | Moderate |

| Side reactions | Minimal | Dehydration of Gln/Asn |

Commercial Availability and Specifications

科学研究应用

Peptide Synthesis

Fmoc-D-bhpg serves as a valuable building block in the synthesis of peptides due to its ability to undergo various coupling reactions. A notable application is its use in the Sonogashira coupling reaction, which allows for the introduction of aryl groups into peptides. This reaction has been utilized to create thrombin inhibitors, where Fmoc-D-bhpg was coupled with various aryl iodides to yield bioactive compounds with potential therapeutic applications .

Case Study: Thrombin Inhibitors

- Objective : Synthesize thrombin inhibitors using Fmoc-D-bhpg.

- Method : Boc-protected propargylglycine was reacted with amines under standard peptide coupling conditions.

- Results : The resulting amides exhibited yields around 52%, and subsequent reactions led to thrombin inhibitors with yields between 72% and 88% .

Bioconjugation Techniques

The alkyne functionality of Fmoc-D-bhpg facilitates its use in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective conjugation of peptides to various biomolecules, enhancing their functionality and targeting capabilities.

Case Study: Peptide-Biocargo Conjugates

- Objective : Develop peptide-biocargo conjugates for cellular delivery.

- Method : Fmoc-D-bhpg was utilized as a scaffold for conjugating cell-penetrating peptides (CPPs) with azide-functionalized cargo.

- Results : The constructs demonstrated high efficiency in cellular uptake and splicing redirection in HeLa cells, showcasing their potential for therapeutic applications .

Drug Discovery Applications

Fmoc-D-bhpg has been explored as a scaffold in drug discovery, particularly for developing inhibitors targeting specific enzymes. Its structural properties enable the design of compounds that can interact effectively with biological targets.

Case Study: Matrix Metalloprotease Inhibitors

- Objective : Synthesize phenyl-substituted propargylglycine derivatives as potential matrix metalloprotease inhibitors.

- Method : The Sonogashira reaction was employed to couple Fmoc-D-bhpg derivatives with phenyl iodide.

- Results : The resulting compounds exhibited inhibitory activity against matrix metalloproteases, indicating their potential utility in cancer therapy .

Functionalization and Modification

The versatility of Fmoc-D-bhpg extends to its functionalization through various chemical transformations. Researchers have demonstrated its compatibility with different reaction conditions, allowing for modifications that enhance its utility in synthetic chemistry.

Case Study: Metathesis Reactions

- Objective : Utilize metathesis reactions for synthesizing complex amino acid derivatives.

- Method : Fmoc-D-bhpg was subjected to ring-closing alkyne metathesis (RCAM) to produce cyclic dipeptides.

- Results : The approach yielded cyclic structures with high selectivity and efficiency, expanding the library of available amino acid derivatives for further research .

作用机制

The mechanism of action of Fmoc-D-bishomopropargylglycine involves the protection of the amino group by the Fmoc group This protection prevents unwanted reactions during peptide synthesis

相似化合物的比较

- Fmoc-L-propargylglycine

- Fmoc-azidolysine

- Fmoc-propargyl-Gly-OH

- Fmoc-(S)-propargyl-Ala-OH

Comparison: Fmoc-D-bishomopropargylglycine is unique due to its D-configuration and the presence of an extended alkyne side chain. This makes it particularly useful for the synthesis of cyclic peptides and for applications requiring click chemistry. In contrast, similar compounds like Fmoc-L-propargylglycine and Fmoc-azidolysine have different side chains and configurations, which may affect their reactivity and applications.

生物活性

Fmoc-D-bishomopropargylglycine is a synthetic derivative of glycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an alkyne side chain. This compound plays a significant role in peptide synthesis and has garnered attention for its potential applications in biochemical research and medicine.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Fmoc Group : A protective group that shields the amino functionality during peptide synthesis.

- Alkyne Side Chain : Facilitates various chemical reactions, particularly in click chemistry.

The molecular formula is with a molecular weight of 253.31 g/mol. The compound's CAS number is 1198791-55-7, which aids in its identification in chemical databases.

The primary mechanism of action for this compound involves its use as a building block in solid-phase peptide synthesis (SPPS). The alkyne side chain allows for further functionalization through reactions such as Glaser coupling, enabling the formation of cyclic peptides.

Biochemical Pathways

- Peptide Synthesis : Acts as a precursor in the synthesis of cyclic peptides.

- Click Chemistry : The alkyne group can be utilized for bioorthogonal reactions, allowing for the attachment of probes or labels to study protein interactions.

Biological Applications

This compound has been explored in various biological contexts:

1. Peptide Synthesis

The compound is extensively used in the synthesis of cyclic peptides, which are known for their stability and biological activity. The incorporation of the alkyne moiety allows for the formation of diverse cyclic structures through Glaser coupling.

2. Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes, such as Acylpeptide Hydrolase (APEH). For instance, one study reported that a clicked peptide derived from this compound inhibited APEH activity by over 80% at a concentration of 25 µM, highlighting its potential as a therapeutic agent against cancer by modulating protein turnover mechanisms .

| Compound | APEH Inhibition (%) at 25 µM | IC50 (µM) |

|---|---|---|

| NHB3.3 | 80 | 10.5 |

| NHB1.2 | 40 | - |

| NHB1.2rev | 30 | - |

3. Protein-Protein Interactions

The alkyne functionality allows for click chemistry applications, facilitating the study of protein-protein interactions and enabling the labeling of proteins for visualization in cellular assays.

Safety and Handling

This compound is classified as slightly hazardous to aquatic environments. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and appropriate waste disposal methods.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCKIQCRKHNUOY-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。